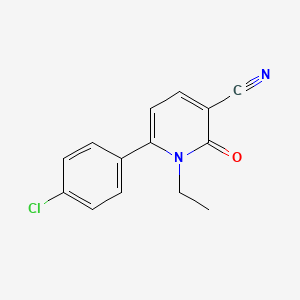

6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Overview

Description

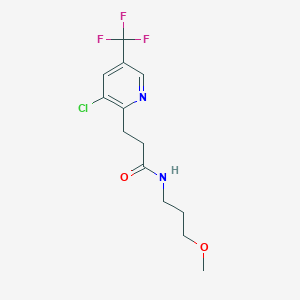

The compound “6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a chlorophenyl group, an ethyl group, a nitrile group, and an oxo group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like DFT calculations) could be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, or the chlorophenyl group could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitrile group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Structural Analysis

- Novel compounds structurally related to 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been synthesized for potential applications in various fields, including chemistry and material science. These compounds are synthesized through reactions involving substituted phenyl ethanones and other chemicals, and their structures are elucidated using chemical and spectroscopic data (Khalifa, Al-Omar, & Ali, 2017).

Optical and Electrical Properties

- Studies on pyridine derivatives, including those structurally similar to 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, have shown interesting optical and electrical properties. For instance, the derivatives exhibit specific optical energy gaps and can be used to fabricate heterojunctions for potential use in photodetectors and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Antibacterial Activity

- Certain derivatives of 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been investigated for their antibacterial properties. These compounds, particularly when complexed with transition metals like Mn(II), Fe(III), Co(II), and Ni(II), exhibit significant antibacterial activities, making them potential candidates for antimicrobial applications (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Application in Dye and Fabric Industries

- Derivatives of this chemical compound have been used in the synthesis of disperse dyes for textile applications. These dyes, when complexed with metals like Cu, Co, and Zn, display excellent fastness properties on polyester and nylon fabrics. This application demonstrates the versatility of these compounds in industrial dyeing processes (Abolude, Bello, Nkeonye, & Giwa, 2021).

Synthesis of Novel Derivatives

- The compound has been used as a precursor for synthesizing a variety of novel derivatives. These derivatives are created through reactions with different chemicals, leading to a range of compounds with potential applications in medicinal chemistry and material science (Al-Issa, 2012).

Photovoltaic Properties

- Some derivatives have been studied for their photovoltaic properties, particularly in the context of organic–inorganic photodiode fabrication. This research suggests potential applications of these compounds in solar cell technologies and other photovoltaic systems (Zeyada, El-Nahass, & El-Shabaan, 2016).

Crystal Structure Analysis

- Investigations into the crystal structure of related compounds provide insights into their molecular configurations, which is crucial for understanding their potential applications in various fields like pharmaceuticals and materials science (Hu Yang, 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyraclostrobin, are known to act as fungicides and are used against botrytis cinerea and alternaria alternata .

Mode of Action

Related compounds like pyraclostrobin are known to inhibit mitochondrial respiration .

Biochemical Pathways

Related compounds like paclobutrazol are known to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

Compounds with similar structures, such as 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, are known to exhibit nonlinear oral pharmacokinetics in humans .

Result of Action

A compound with a similar structure, known as cpi-0610, has been granted orphan designation for the treatment of myelofibrosis .

Action Environment

Related compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 .

properties

IUPAC Name |

6-(4-chlorophenyl)-1-ethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-2-17-13(8-5-11(9-16)14(17)18)10-3-6-12(15)7-4-10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJQJNBKSGELNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide](/img/structure/B3036282.png)

![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3036285.png)

![1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea](/img/structure/B3036286.png)

![[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl](phenyl)methanone](/img/structure/B3036290.png)

![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B3036291.png)

methanone](/img/structure/B3036292.png)

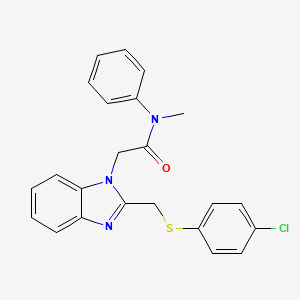

![2-(2-{[(4-chlorophenyl)sulfinyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3036294.png)

![2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B3036295.png)

![2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B3036299.png)